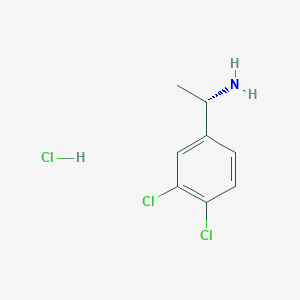![molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8](/img/structure/B1393796.png)
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H7N3 and a molecular weight of 133.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of compound I (37.6 g, 200 mmol) dissolved in tetrahydrofuran (188 mL). The reaction solution is cooled to -10-10°C under nitrogen protection. Iron acetylacetonate is added, followed by the slow addition of a 3.0 M methylmagnesium chloride Grignard reagent tetrahydrofuran solution .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3, (H,8,9,10) and the InChI key is QWIAHMVNMONKCU-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions . It can also be used as a biomarker to identify patients that might potentially be responsive to prmt5 inhibitor treatment .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature .Scientific Research Applications
ASK1 Inhibition and Pain Treatment
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with applications in treating inflammation and pain. These compounds, particularly those with aminopiperidinyl substitutions, show promise in conditions like osteoarthritis and neuropathic pain (Norman, 2012).
Efficient Synthesis for Pharmaceutical Applications
Research on pyrrolo[2,3-d]pyrimidines includes methods for large-scale synthesis. A study demonstrated an efficient synthesis process for 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, a compound with pharmaceutical significance, using a modified Dakin−West reaction and Dimroth rearrangement. This process is both ecological and economical (Fischer & Misun, 2001).
Antitumor Agent Development
This compound derivatives have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potential as antitumor agents. Compounds like N-2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl-L-glutamic acid have been synthesized and evaluated for their efficacy against tumor cells, offering new avenues in cancer treatment (Gangjee et al., 2000).
Antiviral and Antibacterial Applications
7-Deazapurine (pyrrolo[2,3-d]pyrimidine) nucleosides, derivatives of this compound, have shown significant biological activities including antiviral and antibacterial properties. These compounds have been investigated for their potential in treating various viral and bacterial infections, making them important in the field of infectious diseases (Perlíková & Hocek, 2017).
Tyrosine Kinase Inhibition and Anticancer Properties
2-Amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as inhibitors of receptor tyrosine kinases, demonstrating potential as antiangiogenic agents and anticancer drugs. These compounds have shown efficacy in inhibiting various tyrosine kinases, contributing to their role in cancer therapy (Gangjee et al., 2010).
Mechanism of Action
Target of Action
The primary target of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Mode of Action
This compound interacts with PAK4 at the molecular level, mainly through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction results in the inhibition of PAK4, thereby affecting its role in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Biochemical Pathways
The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to downstream effects such as the prevention of tumor progression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4 . This inhibition can lead to the disruption of cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In the context of cancer, this could potentially result in the prevention of tumor progression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants This suggests that the compound’s stability and efficacy could be compromised under certain environmental conditions
Safety and Hazards
Future Directions
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers . Therefore, the development of new pyrimidines as anti-inflammatory agents is a potential future direction .
Biochemical Analysis
Biochemical Properties
4-Methyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p21-activated kinase 4 (PAK4), where it acts as a competitive inhibitor . This interaction involves strong binding to the hinge region and β-sheets of the enzyme, affecting its activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PAK4 affects cell growth, apoptosis prevention, and cell proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s impact on cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like PAK4 by binding to their active sites, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in downstream signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and electrostatic interactions with surrounding residues enhances its inhibitory capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, affecting cellular energy production and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy.
properties
IUPAC Name |
4-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIAHMVNMONKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The provided research highlights amide derivatives incorporating the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine moiety as potent RAF kinase inhibitors. Could you elaborate on how these compounds interact with RAF kinases and their subsequent downstream effects?
A1: The research paper specifically focuses on the chemical synthesis and structure-activity relationship of these novel amide derivatives. [] While it states that these compounds exhibit inhibitory activity against RAF kinases, it does not delve into the detailed molecular mechanism of action or specific downstream effects. Further research would be needed to elucidate these aspects, including binding site analysis, conformational changes upon binding, and influence on downstream signaling pathways such as the MAPK pathway.
Q2: The abstract mentions several amide derivatives containing this compound. What is the significance of modifying the substituents around this core structure in terms of structure-activity relationships?
A2: The research emphasizes the exploration of various substituents (X, Y, R1, R2, R5) attached to the core this compound scaffold. [] This systematic modification is crucial for understanding the structure-activity relationship. By altering these substituents, researchers can probe their impact on the compound's binding affinity to RAF kinases, cellular potency, and pharmacokinetic properties. This information is vital for optimizing lead compounds towards potential therapeutic candidates.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

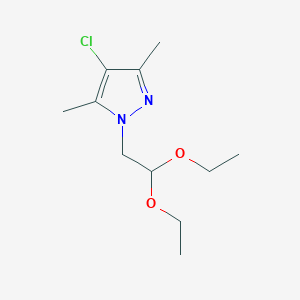
acetic acid](/img/structure/B1393714.png)

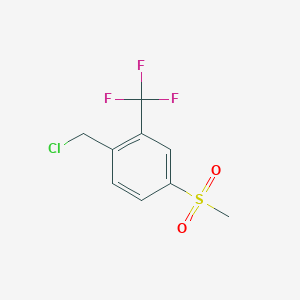
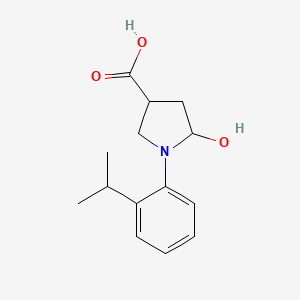

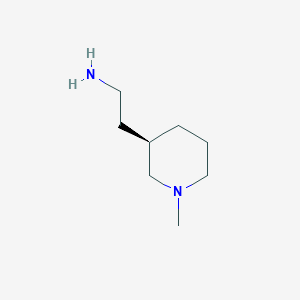
![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)
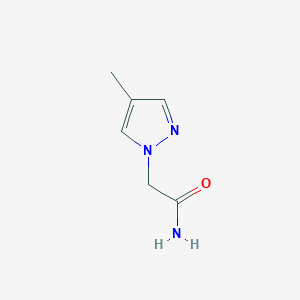
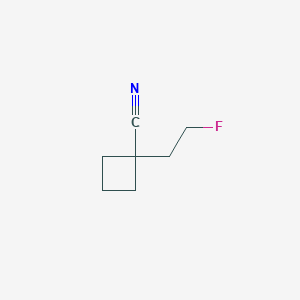
![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)
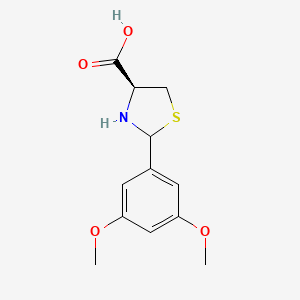
![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)
